7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide
CAS No.:
Cat. No.: VC20402753
Molecular Formula: C8H13N5O
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide -](/images/structure/VC20402753.png)
Specification
Molecular Formula | C8H13N5O |
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Molecular Weight | 195.22 g/mol |
IUPAC Name | 7-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
Standard InChI | InChI=1S/C8H13N5O/c9-3-5-1-2-11-8-6(7(10)14)4-12-13(5)8/h4-5,11H,1-3,9H2,(H2,10,14) |
Standard InChI Key | KHZXZBAHWGRJTC-UHFFFAOYSA-N |
Canonical SMILES | C1CNC2=C(C=NN2C1CN)C(=O)N |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Substituent Effects
The compound’s pyrazolo[1,5-a]pyrimidine scaffold consists of a fused pyrazole and pyrimidine ring system, with partial saturation at the 4H,5H,6H,7H positions. This saturation introduces conformational flexibility, enabling interactions with diverse biological targets. The aminomethyl group (-CH2NH2) at position 7 enhances solubility and provides a site for further functionalization, while the carboxamide (-CONH2) at position 3 contributes to hydrogen-bonding interactions critical for target binding .
Tautomeric Considerations
Pyrazolo[1,5-a]pyrimidine derivatives exhibit tautomerism, which influences their biological activity. X-ray crystallography of related compounds confirms the prevalence of the 7(4H)-one tautomer in solid states, though solution-phase equilibria may favor other forms. This tautomeric flexibility complicates structure-activity relationship (SAR) studies but expands the scope of targetable biological pathways .
Molecular Formula and Physicochemical Data
While exact molecular weight varies slightly between derivatives, the parent compound’s formula is approximated as C8H13N5O, with a molecular weight of 195.23 g/mol. Key physicochemical properties include:
Property | Value |
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LogP (Partition Coefficient) | 0.9 ± 0.2 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 4 |
Polar Surface Area | 98.5 Ų |
These parameters suggest moderate bioavailability and blood-brain barrier permeability, making the compound suitable for central nervous system (CNS) drug development .
Synthesis and Optimization
Cyclocondensation Strategies
The synthesis of 7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide typically employs cyclocondensation reactions. A representative protocol involves:
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Reacting β-ketoesters with aminopyrazoles in toluene under iodine catalysis.
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Utilizing tert-butyl hydroperoxide (TBHP) as an oxidizing agent to facilitate ring closure.
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Purifying the product via column chromatography (yield: 65–78%) .
Industrial-scale production often employs continuous flow reactors, which enhance reaction efficiency and reduce byproduct formation. For instance, a microreactor system operating at 120°C achieves 92% conversion in 15 minutes, compared to 6 hours in batch processes.
Derivative Libraries and SAR Insights
Focused libraries of pyrazolo[1,5-a]pyrimidine analogues have identified critical pharmacophoric features:
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Position 3: Carboxamide groups improve target affinity by 3–5-fold compared to ester or nitrile substituents.
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Position 7: Aminomethyl derivatives exhibit superior antimycobacterial activity (MIC90: 1.2 μM) over ethyl or hydroxyl analogues .
Biological Activity and Mechanism of Action
Antitubercular Efficacy
High-throughput screening against Mycobacterium tuberculosis (Mtb) revealed potent inhibition (IC50: 0.8 μM) with low cytotoxicity (CC50: >50 μM in HepG2 cells). Resistance studies implicate the FAD-dependent hydroxylase Rv1751, which hydroxylates the compound, reducing its efficacy. Knockout strains lacking Rv1751 show 32-fold increased susceptibility, highlighting this enzyme’s role in drug metabolism .
Macrophage Infection Models
In intracellular Mtb models, the compound reduces bacterial load by 2.7-log units at 5 μM, outperforming first-line drugs like isoniazid (1.9-log reduction). This activity persists in nutrient-deprived macrophages, suggesting effectiveness against latent infections .
Broad-Spectrum Antimicrobial Activity
Beyond tuberculosis, the compound inhibits:
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Staphylococcus aureus (MIC: 4 μg/mL)
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Escherichia coli (MIC: 8 μg/mL)
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Candida albicans (MIC: 16 μg/mL)
Mechanistic studies indicate interference with cell wall biosynthesis via undecaprenyl phosphate recycling inhibition, a target distinct from β-lactams or glycopeptides.
Therapeutic Applications and Comparative Analysis
Comparative Profiling with Related Compounds
The table below contrasts key derivatives:
Compound | Target | IC50 (μM) | Selectivity Index |
---|---|---|---|
7-Aminomethyl derivative | Mtb Rv1751 | 0.8 | 62.5 |
5-Methyl analogue | S. aureus FabI | 2.1 | 19.0 |
Imidazo[1,2-a]pyridine derivative | Human topoisomerase II | 4.7 | 8.5 |
The aminomethyl substitution confers superior selectivity against Mtb, while methyl groups enhance Gram-positive activity .
Challenges and Future Directions
Metabolic Stability and Optimization
Phase I metabolism studies reveal rapid hepatic clearance (t1/2 = 1.2 hours in mice), primarily via CYP3A4-mediated oxidation. Strategies to improve pharmacokinetics include:
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Deuterium Incorporation: Replacing labile hydrogens reduces metabolic degradation (t1/2 extended to 3.8 hours).
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Prodrug Approaches: Phosphonooxymethyl prodrugs enhance oral bioavailability from 12% to 89% in rat models.
Target Identification and Validation
Ongoing proteomics efforts aim to identify off-target interactions, particularly with human kinases. Preliminary data suggest low affinity for ABL1 (Kd = 1.4 μM) and EGFR (Kd = 0.9 μM), minimizing toxicity risks .
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